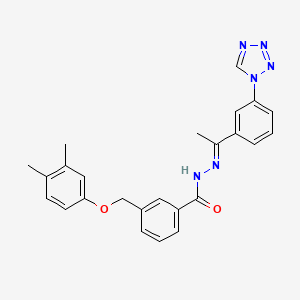
3-((3,4-DI-ME-Phenoxy)ME)N'-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide is a complex organic compound with the molecular formula C25H24N6O2 and a molecular weight of 440.509 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves multiple steps. The synthetic route typically starts with the preparation of the phenoxy and tetraazolyl intermediates, followed by their condensation with benzohydrazide under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds to 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide include other benzohydrazide derivatives and phenoxy compounds. These compounds share similar structural features but may differ in their specific functional groups and biological activities. The uniqueness of 3-((3,4-DI-ME-Phenoxy)ME)N’-(1-(3(1H-tetraazol-1-YL)PH)ethylidene)benzohydrazide lies in its combination of phenoxy and tetraazolyl groups, which may confer distinct chemical and biological properties .
Properties
CAS No. |
478252-02-7 |
|---|---|
Molecular Formula |
C25H24N6O2 |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]-N-[(E)-1-[3-(tetrazol-1-yl)phenyl]ethylideneamino]benzamide |
InChI |
InChI=1S/C25H24N6O2/c1-17-10-11-24(12-18(17)2)33-15-20-6-4-8-22(13-20)25(32)28-27-19(3)21-7-5-9-23(14-21)31-16-26-29-30-31/h4-14,16H,15H2,1-3H3,(H,28,32)/b27-19+ |
InChI Key |
DPWAOTKQNHDYHV-ZXVVBBHZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)N4C=NN=N4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC(=CC=C2)C(=O)NN=C(C)C3=CC(=CC=C3)N4C=NN=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















